

Spectroscopic Profile of 5-Ethoxy-4-methyloxazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Ethoxy-4-methyloxazole**

Cat. No.: **B119874**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Ethoxy-4-methyloxazole**, a key intermediate in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The empirical formula for **5-Ethoxy-4-methyloxazole** is $C_6H_9NO_2$, with a molecular weight of 127.14 g/mol. [1] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H NMR and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **5-Ethoxy-4-methyloxazole** exhibits distinct signals corresponding to the different types of protons in the molecule. The ethoxy group protons typically appear as a triplet and a quartet, while the methyl and oxazole ring protons appear as singlets.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Oxazole-H
Data not available	Quartet	2H	-OCH ₂ CH ₃
Data not available	Singlet	3H	-CH ₃
Data not available	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **5-Ethoxy-4-methyloxazole** molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	C=N (Oxazole ring)
Data not available	C-O (Oxazole ring)
Data not available	C-4 (Oxazole ring)
Data not available	C-5 (Oxazole ring)
Data not available	-OCH ₂ CH ₃
Data not available	-CH ₃
Data not available	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Ethoxy-4-methyloxazole** will show characteristic absorption bands for the C-O, C=N, and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	C-H stretch (aromatic/aliphatic)
Data not available	-	C=N stretch (oxazole ring)
Data not available	-	C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **5-Ethoxy-4-methyloxazole** will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation peaks that can help to confirm its structure.

m/z	Interpretation
127.14	Molecular Ion [M] ⁺
Data not available	Fragment ions

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols that can be adapted for **5-Ethoxy-4-methyloxazole**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-Ethoxy-4-methyloxazole** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

- Acquire the spectrum at room temperature.
- Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or 32 scans are often sufficient.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled sequence is used to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C .
- The relaxation delay may be increased for quaternary carbons.
- Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- For a liquid sample like **5-Ethoxy-4-methyloxazole**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty salt plates is recorded first.
- The sample is then placed in the spectrometer's sample compartment.

- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

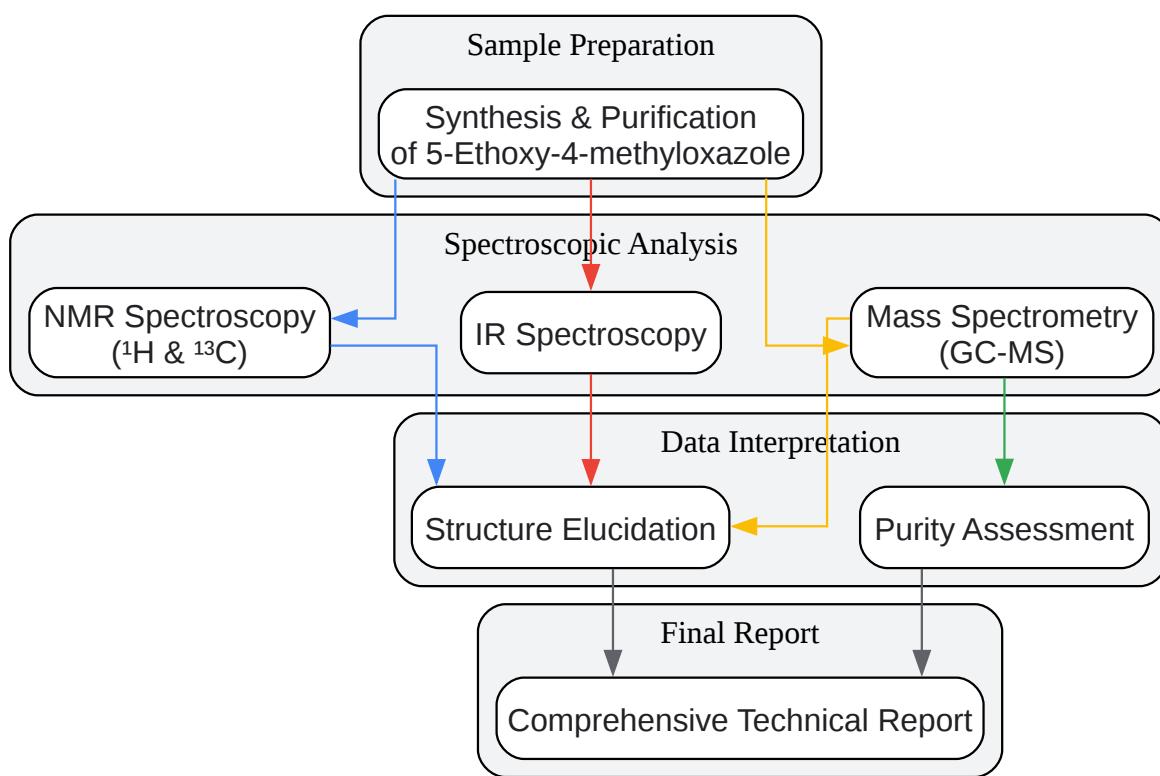
- Prepare a dilute solution of **5-Ethoxy-4-methyloxazole** in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

- The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- A capillary column suitable for the separation of heterocyclic compounds is used (e.g., a DB-5 or equivalent).
- The GC oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from the solvent and any impurities.
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Ethoxy-4-methyloxazole**.



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Caption: Logical workflow for the spectroscopic analysis of **5-Ethoxy-4-methyloxazole**.

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References

- 1. 5-Ethoxy-4-methyloxazole | C₆H₉NO₂ | CID 11815362 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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